molecular formula C11H13NO4S B8275308 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid isopropyl ester

2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid isopropyl ester

Cat. No. B8275308
M. Wt: 255.29 g/mol
InChI Key: GYTXVJQYTBILSK-UHFFFAOYSA-N
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Patent
US07888384B2

Procedure details

To a solution of 2-propanol (1.8 mL, 23.8 mmol) and pyridine (7.0 mL, 86.4 mmol) at 0° C. was added 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (5.0 g, 21.6 mmol) in one portion. The resulting suspension was stirred at 0° C. for 45 mins and then warmed RT for 1 h. The reaction mixture was partitioned between DCM and 1M HCl. The organic layer was washed successively with 50 mL of 1M HCl, water, and brine. The organic layers were dried over MgSO4 and concentrated to produce an orange solid. Yield: 4.06 g (74%). 1H-NMR (400 MHz, DMSO-d6): δ 10.90 (s, 1H), 7.74 (dd, J=8.2, 1.9 Hz, 1H), 7.70 (s, 1H), 7.01 (d, J=8.2 Hz, 1H), 4.68-4.58 (m, 1H), 3.75-3.69 (m, 2H), 1.19 (d, J=6.2 Hz, 6H). LC/MS (10-99%): M/Z: M+ (obs)=256.1; tR=2.10 min.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].N1C=CC=CC=1.[O:11]=[C:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([S:21](Cl)(=[O:23])=[O:22])[CH:18]=2)[NH:13]1>>[CH:2]([O:4][S:21]([C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:11])[CH2:20]2)(=[O:22])=[O:23])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 45 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between DCM and 1M HCl
WASH
Type
WASH
Details
The organic layer was washed successively with 50 mL of 1M HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to produce an orange solid

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(C)OS(=O)(=O)C=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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